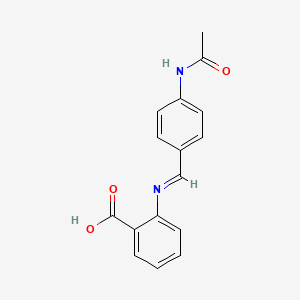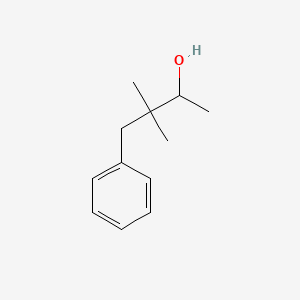![molecular formula C13H10BrF3N2O2S B11953376 N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide CAS No. 10597-19-0](/img/structure/B11953376.png)
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is a chemical compound that features a sulfonohydrazide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:
Starting Material: 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Reagent: Hydrazine hydrate
Solvent: Typically anhydrous ethanol or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride can be used.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfonohydrazines.
Condensation Reactions: Formation of hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide group and the trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
10597-19-0 |
|---|---|
Molekularformel |
C13H10BrF3N2O2S |
Molekulargewicht |
395.20 g/mol |
IUPAC-Name |
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C13H10BrF3N2O2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-19-22(20,21)10-4-2-1-3-5-10/h1-8,18-19H |
InChI-Schlüssel |
ZLMCELCTXGTJSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=CC(=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

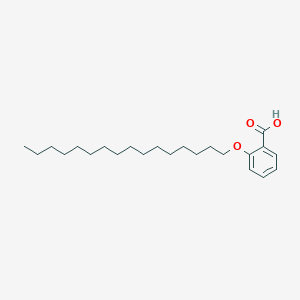

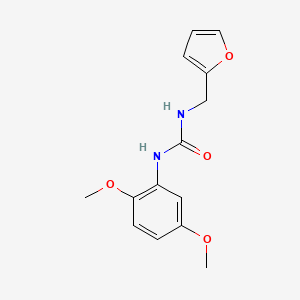
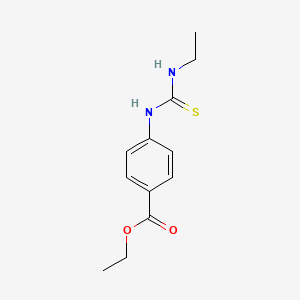
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
